Globo-H analogue type 1 is derived from the natural Globo-H antigen through synthetic modifications aimed at enhancing its immunogenicity. It falls under the classification of glycosylated compounds and is categorized as a carbohydrate-based vaccine candidate. The synthesis of this analogue allows for various modifications, such as the introduction of functional groups that can enhance its efficacy as a vaccine component.
The synthesis of Globo-H analogue type 1 involves several advanced techniques, including both chemical and enzymatic methods. A notable approach is the use of galactose oxidase to selectively oxidize specific hydroxyl groups on the carbohydrate backbone, facilitating further modifications.
The molecular structure of Globo-H analogue type 1 consists of a hexasaccharide framework with specific functional groups that enhance its biological activity. The chemical formula is with a molecular weight of approximately 1095.02 g/mol .
Key structural features include:
The structural integrity and functionality are confirmed through various spectroscopic analyses.
The chemical reactivity of Globo-H analogue type 1 allows for multiple functionalization pathways:
Reactions are monitored using thin-layer chromatography and purified through column chromatography techniques .
The mechanism by which Globo-H analogue type 1 exerts its effects primarily involves:
Data from immunological evaluations indicate that modifications significantly improve antibody titers compared to unmodified Globo-H .
Globo-H analogue type 1 has significant potential applications in:
Research continues to explore these applications, particularly focusing on enhancing immunogenicity through various synthetic strategies .
Globo-H (GH), a globo-series glycosphingolipid, is defined by the hexasaccharide structure Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Ceramide, where a ceramide lipid anchors the glycan to the cell membrane [1] [6]. Its biosynthesis involves sequential enzymatic steps: β-1,3-galactosyltransferase V (β3GalT5) synthesizes the core structure (SSEA-3/GB5), followed by fucosyltransferases (FUT1/FUT2) adding the terminal α-1,2-linked fucose residue [6] [10]. This antigen is minimally expressed in normal tissues but aberrantly overexpressed in epithelial cancers due to dysregulated glycosyltransferase activity [4] [10].
Table 1: Structural Features of Native Globo-H vs. Analogues
Property | Native Globo-H | Globo-H Analogue Type 1 (Linker-BT A) | Globo-H Analogue Type 1 (Linker-C≡CH A) |
---|---|---|---|
Glycan Sequence | Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ | Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-4Galβ1-4GlcNAc | Identical to Linker-BT A |
Linker/Conjugate | Ceramide | -CH₂-(1,4-Tz)-(CH₂)₂-EG₃-NH-Biotin | -CH₂-C≡CH (Terminal alkyne) |
Molecular Formula | C₇₂H₁₃₀N₂O₃₂ (Glycan + Ceramide) | C₆₁H₁₀₂N₈O₃₅S (Biotin conjugate) | C₄₃H₇₀N₂O₃₀ (Alkyne conjugate) |
Molecular Weight | ~1,500–1,600 Da (variable with ceramide) | 1,539.57 Da | 1,095.02 Da |
Globo-H is overexpressed in ≥15 epithelial cancers, including gastric, breast, pancreatic, and intrahepatic cholangiocarcinoma (ICC) [2] [3] [6]. Clinical studies demonstrate its direct association with aggressive disease:
Table 2: Clinical Correlations of Globo-H Expression in Cancers
Cancer Type | Expression Frequency | Clinical Impact | Key Molecular Associations |
---|---|---|---|
Gastric Cancer (GC) | 33.3% (H-score ≥20) | ↓ Disease-specific survival (P=0.029), ↑ invasiveness (P=0.013) | HER2, Caveolin-1, AKT/p38/JNK signaling |
Intrahepatic Cholangiocarcinoma (ICC) | 41% (63/155) | ↓ Relapse-free survival (HR=1.66, P=0.02), ↓ overall survival (P=0.002) | β3GalT5, FUT2 upregulation |
Breast Cancer | 60–90% of tumors | Enriched in cancer stem cells; drives metastasis and chemoresistance | SSEA-3, SSEA-4 co-expression |
Despite its tumor specificity, native GH poses challenges for immunotherapy:
Globo-H analogues address native GH limitations through strategic structural modifications:
Table 3: Structural Modifications in Globo-H Analogues and Functional Advantages
Analogue Type | Key Modification | Functional Advantage |
---|---|---|
Linker-BT A (Biotin) | -CH₂-(1,4-Tz)-(CH₂)₂-EG₃-NH-Biotin | High-affinity detection in immunoassays; tool for biomarker validation |
Linker-C≡CH A (Alkyne) | -CH₂-C≡CH | Enables covalent conjugation to azide-bearing carriers via click chemistry |
6-Azido-GH (Gal-C6) | N₃ at C6 of terminal galactose | ↑ IgG response to GH/SSEA-3/SSEA-4; ↑ cancer cell recognition (MCF-7) |
C6-Modified GH (Reducing end) | F, N₃, or Ph at glucose C6 | Induces cross-reactive antibodies; stabilizes glycosidic bonds |
All compounds discussed are listed below for reference:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: